4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline

Description

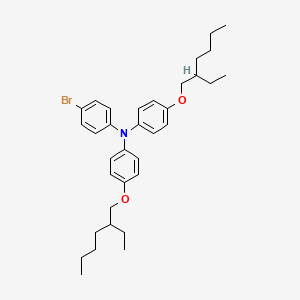

Molecular Formula: C₃₄H₄₆BrNO₂ Molar Mass: 596.64 g/mol Structure: A triarylamine derivative with a central brominated aniline core substituted by two 4-((2-ethylhexyl)oxy)phenyl groups. The 2-ethylhexyloxy substituents are branched alkoxy chains, imparting steric bulk and enhanced solubility in non-polar solvents. Synthesis: Typically prepared via palladium-catalyzed coupling reactions (e.g., Stille or Suzuki-Miyaura) under inert conditions, as seen in analogous compounds .

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(2-ethylhexoxy)-N-[4-(2-ethylhexoxy)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46BrNO2/c1-5-9-11-27(7-3)25-37-33-21-17-31(18-22-33)36(30-15-13-29(35)14-16-30)32-19-23-34(24-20-32)38-26-28(8-4)12-10-6-2/h13-24,27-28H,5-12,25-26H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNDUCBIJXFUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCC(CC)CCCC)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702211 | |

| Record name | 4-Bromo-N,N-bis{4-[(2-ethylhexyl)oxy]phenyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192035-51-0 | |

| Record name | 4-Bromo-N,N-bis{4-[(2-ethylhexyl)oxy]phenyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline typically involves the following steps:

Bromination: The bromination of aniline derivatives is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Etherification: The phenolic hydroxyl groups are etherified with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

Coupling Reaction: The brominated aniline is then coupled with the etherified phenol derivatives under basic conditions to form the final product.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in the development of new materials with specific electronic properties .

Biology:

- Investigated for its potential use in biological assays and as a probe for studying biochemical pathways .

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development .

Industry:

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the phenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline

Molecular Formula: C₃₀H₃₈BrNO₂ Molar Mass: 524.53 g/mol Key Differences:

4-Bromo-N,N-bis(4-methoxyphenyl)aniline

Molecular Formula: C₁₉H₁₅BrNO₂ Molar Mass: 383.24 g/mol Key Differences:

4-Bromo-N,N-bis(4-butylphenyl)aniline

Molecular Formula : C₂₆H₃₀BrN

Molar Mass : 436.44 g/mol

Key Differences :

- Substituent Polarity: Butylphenyl (non-polar) vs. alkoxy (polar).

- Applications: The non-polar butylphenyl variant is less soluble in polar solvents but exhibits higher thermal stability, making it suitable for high-temperature applications .

Structural and Electronic Analysis

Steric Effects

- Branched 2-ethylhexyloxy groups introduce significant steric hindrance, reducing molecular planarity compared to linear hexyloxy or methoxy analogs. This hindrance disrupts π-conjugation, as observed in crystallographic studies of related triarylamines .

- Dihedral angles between aryl rings in brominated diphenylamines range from 44.8° to 56.5°, with bulkier substituents favoring larger angles .

Solubility and Processability

| Compound | Solubility in THF | Melting Point (°C) |

|---|---|---|

| 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline | High | <100 (liquid) |

| 4-Bromo-N,N-bis(4-methoxyphenyl)aniline | Moderate | 120–125 |

| 4-Bromo-N,N-bis(4-butylphenyl)aniline | Low | 180–185 |

Data inferred from synthesis protocols and analogous compounds .

Electronic Properties

- Electron-Donating Capacity : Methoxy > 2-ethylhexyloxy > butylphenyl.

- Methoxy groups increase HOMO energy by 0.3–0.5 eV compared to alkoxy derivatives, enhancing charge transport in organic semiconductors .

Biological Activity

The compound 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline is an organic molecule notable for its unique structure and potential applications in various scientific fields, particularly in organic electronics and materials science. This article delves into its biological activity, synthesis, and potential applications, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 580.64 g/mol. The compound features a bromine atom and two 2-ethylhexyloxy groups attached to phenyl rings, which contribute to its solubility and electronic properties.

Structural Comparison Table

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-N,N-bis(4-methoxyphenyl)aniline | Contains methoxy groups instead of alkoxy groups | |

| 4-Bromo-N,N-bis(4-iodophenyl)aniline | Iodine substituent enhances reactivity | |

| 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline | Tert-butyl groups provide steric hindrance |

Biological Activity

While specific biological activities of this compound are not extensively documented, some potential interactions have been noted:

- Polymer Synthesis : The compound plays a role in the synthesis of donor-acceptor conjugated polymers, which are significant in the development of organic solar cells. These polymers facilitate charge transport and improve energy conversion efficiency.

- Drug Delivery Systems : Its interactions at the molecular level suggest potential applications in drug delivery systems, although further research is necessary to elucidate its full biological profile.

- Photonic Devices : The compound's unique electronic properties may also allow for applications in photonic devices, enhancing their performance through improved charge mobility.

Case Study 1: Organic Solar Cells

Research has indicated that compounds similar to this compound are effective in creating high-efficiency organic solar cells. In a study involving various donor-acceptor polymers, it was found that the inclusion of such compounds significantly increased the power conversion efficiency (PCE), demonstrating their potential utility in renewable energy applications.

Case Study 2: Drug Delivery Applications

A study explored the use of aniline derivatives in drug delivery systems, highlighting their capacity to enhance solubility and bioavailability of poorly soluble drugs. Although specific data on this compound is limited, the structural similarities suggest comparable behavior.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : The initial step involves brominating N,N-bis(4-(2-ethylhexyloxy)phenyl)aniline to introduce the bromine substituent.

- Purification : The product is purified through recrystallization techniques to achieve high purity levels suitable for further applications.

- Characterization : Various characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.